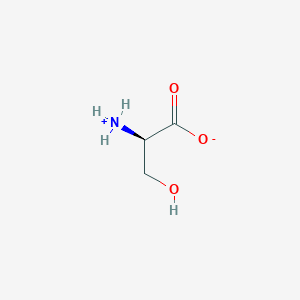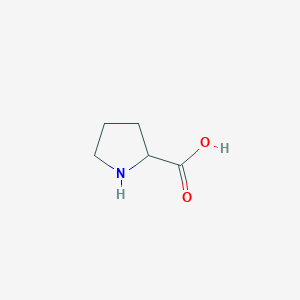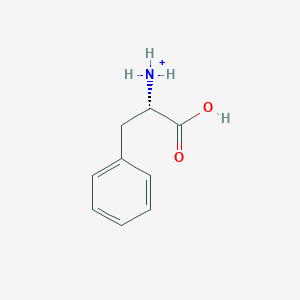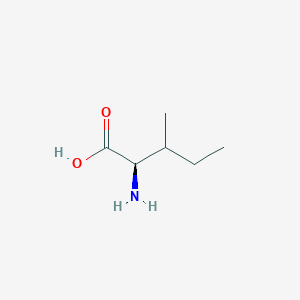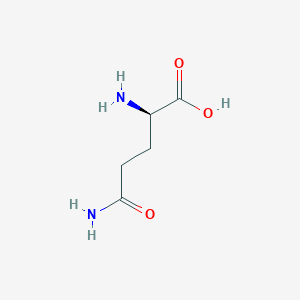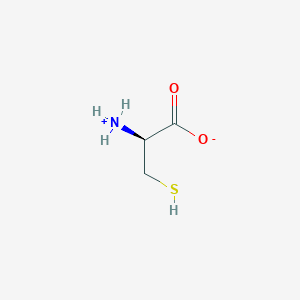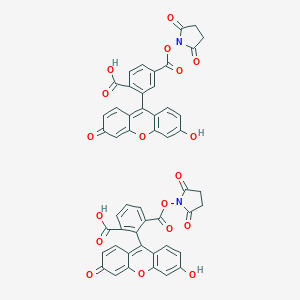
3-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid is a useful research compound. Its molecular formula is C50H30N2O18 and its molecular weight is 946.8 g/mol. The purity is usually 97%min.
BenchChem offers high-quality 3-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Research
Specific Scientific Field
Neuropharmacology and epilepsy research.
Summary
These compounds have been investigated for their potential as anticonvulsants. Researchers have synthesized hybrid compounds containing these moieties and evaluated their efficacy in animal seizure models. Notably, they demonstrated broad-spectrum activity in both the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model in mice .
Experimental Procedures
Results
Amino Acid Protection
Specific Scientific Field
Organic chemistry and peptide synthesis.
Summary
The title compound, 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid , serves as a mild and convenient reagent for protecting amino acids during peptide synthesis. It offers advantages over other protecting groups, such as benzyl carbonochloridate. Researchers have successfully employed it in the synthesis of biologically active molecules .
Experimental Procedures
Results
PET Imaging Precursor
Specific Scientific Field
Nuclear medicine and positron emission tomography (PET).
2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate
serves as a precursor for the synthesis of tetrazine-based radio ligands used in pretargeted PET imaging systems. These ligands enable specific and sensitive detection of target molecules in vivo .
Experimental Procedures
Results
These applications highlight the versatility and potential impact of these compounds across different scientific domains. Researchers continue to explore their properties and applications, contributing to advancements in medicine and materials science. 🌟
Eigenschaften
CAS-Nummer |
117548-22-8 |
|---|---|
Produktname |
3-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
Molekularformel |
C50H30N2O18 |
Molekulargewicht |
946.8 g/mol |
IUPAC-Name |
3-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/2C25H15NO9/c27-13-2-5-16-19(10-13)34-20-11-14(28)3-6-17(20)23(16)18-9-12(1-4-15(18)24(31)32)25(33)35-26-21(29)7-8-22(26)30;27-12-4-6-14-18(10-12)34-19-11-13(28)5-7-15(19)22(14)23-16(24(31)32)2-1-3-17(23)25(33)35-26-20(29)8-9-21(26)30/h1-6,9-11,27H,7-8H2,(H,31,32);1-7,10-11,27H,8-9H2,(H,31,32) |
InChI-Schlüssel |
YVTPVJDECOUTJW-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O.C1CC(=O)N(C1=O)OC(=O)C2=CC=CC(=C2C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O.C1CC(=O)N(C1=O)OC(=O)C2=CC=CC(=C2C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O |
Reinheit |
97%min |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




